molecular formula C22H25FN2O2 B4034519 3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone

3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone

Cat. No.: B4034519
M. Wt: 368.4 g/mol
InChI Key: ALRRFFIZZNNHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is a useful research compound. Its molecular formula is C22H25FN2O2 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.19000621 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

The preclinical pharmacodynamic and pharmacokinetic properties of related N-methyl-D-aspartate (NMDA) receptor antagonists have been characterized, emphasizing their potential in the treatment of major depressive disorder. For example, studies on CERC-301, an orally bioavailable selective NMDA receptor subunit 2B (GluN2B) antagonist, have demonstrated high-binding affinity specific to GluN2B with promising efficacy in animal models, suggesting potential clinical applications in depression treatment (Garner et al., 2015).

Antineoplastic Applications

Research into the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, has provided insights into the main metabolic pathways of this and related compounds in humans after oral administration. Such studies are crucial for understanding the pharmacological and toxicological properties of new therapeutic agents (Gong et al., 2010).

Antimicrobial Activity

Compounds derived from 3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone have shown promising antimicrobial activities. For instance, specific derivatives have exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, providing a basis for further exploration as antimycobacterial agents (Kumar et al., 2008).

Corrosion Inhibition

Studies on the adsorption and corrosion inhibition properties of piperidine derivatives on iron have highlighted their potential in protecting metallic materials against corrosion, which is vital for industrial applications. Such research combines quantum chemical calculations and molecular dynamics simulations to understand the efficiency of these compounds as corrosion inhibitors (Kaya et al., 2016).

Novel Therapeutic Agents

The development of novel, intravenous glutamate N-methyl-d-aspartate 2B receptor negative allosteric modulators, for treatment-resistant depression, showcases the therapeutic potential of derivatives of this compound. Such compounds have demonstrated high binding affinity for the GluN2B subunit and efficacy in preclinical models of depression (Bristow et al., 2017).

Properties

IUPAC Name

3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O2/c23-19-8-6-16(7-9-19)14-25-11-3-10-22(27,21(25)26)15-24-20-12-17-4-1-2-5-18(17)13-20/h1-2,4-9,20,24,27H,3,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRRFFIZZNNHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=C(C=C2)F)(CNC3CC4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
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3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
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3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
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3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
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3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
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3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.